Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-
Brand Name: Vulcanchem
CAS No.: 185429-83-8
VCID: VC20949493
InChI: InChI=1S/C16H26O/c1-11-14-13(7-6-9-15(14,3)4)8-10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m1/s1
SMILES: CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol

Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-

CAS No.: 185429-83-8

Cat. No.: VC20949493

Molecular Formula: C16H26O

Molecular Weight: 234.38 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- - 185429-83-8

Specification

CAS No. 185429-83-8
Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
IUPAC Name 1-[(1R,2S)-1,2,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone
Standard InChI InChI=1S/C16H26O/c1-11-14-13(7-6-9-15(14,3)4)8-10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m1/s1
Standard InChI Key YQYKESUTYHZAGG-BZNIZROVSA-N
Isomeric SMILES C[C@@H]1C2=C(CCCC2(C)C)CC[C@]1(C)C(=O)C
SMILES CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C
Canonical SMILES CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C

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